7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide
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Overview
Description
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzodiazepine family, which is widely studied for its various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and benzodiazepine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter activity and producing various pharmacological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence GABAergic and serotonergic systems.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-2-chloro-12,13-dimethoxy-, bromide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of isoquinoline and benzodiazepine moieties makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62206-22-8 |
---|---|
Molecular Formula |
C31H26BrClN2O2 |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
2-chloro-12,13-dimethoxy-6-(4-phenylphenyl)-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide |
InChI |
InChI=1S/C31H26ClN2O2.BrH/c1-35-29-16-23-14-15-34-19-28(22-10-8-21(9-11-22)20-6-4-3-5-7-20)33-27-13-12-24(32)17-26(27)31(34)25(23)18-30(29)36-2;/h3-13,16-18H,14-15,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KTOYWFUUSCQDDY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C4=C(C=CC(=C4)Cl)N=C(C3)C5=CC=C(C=C5)C6=CC=CC=C6)OC.[Br-] |
Origin of Product |
United States |
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